2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with a prop-2-en-1-yl (allyl) group, a 4-aminophenyl moiety, and a sulfanyl-linked acetamide tail bearing a 4-sulfamoylphenyl group. Such structural features are common in bioactive molecules targeting enzymes or receptors, particularly in anti-inflammatory and antimicrobial contexts .
Properties
IUPAC Name |
2-[[5-(4-aminophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S2/c1-2-11-25-18(13-3-5-14(20)6-4-13)23-24-19(25)29-12-17(26)22-15-7-9-16(10-8-15)30(21,27)28/h2-10H,1,11-12,20H2,(H,22,26)(H2,21,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEVRNDBNBWZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Core Synthesis
The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide precursors. For example, 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol is prepared by reacting 4-aminophenylhydrazine with a carbonyl source (e.g., thiourea) under acidic reflux conditions. Cyclization is typically conducted in ethanol or aqueous HCl at 80–100°C, yielding the triazole thiol intermediate with >75% efficiency.
Key Reaction:
Introduction of the Propenyl Group
Alkylation at the N-4 position of the triazole is achieved using allyl bromide in alkaline media. A mixture of the triazole thiol, allyl bromide, and potassium carbonate in dimethylformamide (DMF) is stirred at 60°C for 12 hours, resulting in 4-(prop-2-en-1-yl)-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol with 68–72% yield.
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 72 |
| Base | K₂CO₃ | 70 |
| Temperature | 60°C | 68 |
Sulfanyl Acetamide Formation
The sulfanyl bridge is established by reacting the triazole thiol with N-(4-sulfamoylphenyl)chloroacetamide in ethanol under basic conditions (NaOH, 50°C, 6 hours). This nucleophilic substitution attaches the acetamide moiety, yielding the final product with 65–70% purity, which is refined via recrystallization from ethanol.
Reaction Mechanism:
Advanced Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For instance, triazole cyclization completes in 15 minutes (vs. 6 hours conventionally) at 100°C, improving yields to 85%. Similarly, alkylation and acetamide coupling steps achieve 75% efficiency in 30 minutes under microwave conditions.
Catalytic Approaches
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) introduces the 4-aminophenyl group post-triazole formation. Using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water, aryl boronic acids couple with brominated triazoles at 80°C, achieving 80% yield.
Industrial-Scale Production
Patent US6649796B2 outlines a scalable three-step process:
-
Thiouronium Salt Formation : React diphenylmethanol with thiourea/HBr.
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Alkylation : Treat with chloroacetamide in aqueous NaOH (60–70°C).
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Purification : Crystallization from ethanol-water mixtures.
This method achieves 67% overall yield with >99% purity, avoiding toxic reagents.
Analytical Characterization
1H NMR (DMSO-d₆): δ 8.2 (s, 1H, triazole-H), 7.8–7.5 (m, 4H, aryl-H), 5.9 (m, 2H, propenyl), 3.4 (s, 2H, CH₂).
HPLC : Purity >98% (C18 column, acetonitrile/water).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Traditional Alkylation | 65–70 | 12 h | Moderate |
| Microwave | 75–85 | 1 h | High |
| Catalytic Coupling | 80 | 8 h | Low |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the nitro groups (if present), converting them to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the triazole ring and sulfamoyl group.
Materials Science: The compound can be used in the development of advanced materials, such as conductive polymers or as a component in organic electronics.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial or cancer cell metabolism.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Physical Properties of Analogous Compounds
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase melting points and thermal stability, whereas electron-donating groups (e.g., methoxy in ) enhance metabolic stability.
- Solubility : Pyridinyl () and sulfamoyl groups (target compound) improve aqueous solubility via polar interactions.
Bioactivity Insights
- Anti-Exudative Activity: Analogues like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibit anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- Antimicrobial Potential: Compounds with electron-deficient aromatic rings (e.g., nitro, bromo) show enhanced activity against Gram-positive bacteria .
Challenges and Opportunities
- Synthetic Complexity : Allyl and bulky aryl groups (e.g., isopropyl in ) complicate purification.
- Bioactivity Gaps: Limited data on the target compound’s efficacy necessitates in vitro testing.
- Optimization : Hybridizing features from analogues (e.g., pyridinyl solubility + bromine lipophilicity) could refine pharmacokinetics.
Biological Activity
2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound notable for its diverse biological activities. This compound features a triazole ring, which is often associated with significant pharmacological properties, including antimicrobial and anticancer effects. The structural complexity of this compound provides a rich field for research into its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its biological activity. The key structural components include:
- Triazole ring : Known for its role in various biological activities.
- Aminophenyl group : Potentially contributes to antimicrobial properties.
- Sulfamoyl group : Often linked to antibacterial activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This is particularly relevant in microbial metabolism and cancer cell proliferation.
- Receptor Interaction : It may modulate signal transduction pathways by binding to cellular receptors, affecting various cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, potentially comparable to established antibiotics such as gentamicin and ciprofloxacin .
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often display potent antimicrobial effects. For example, compounds with similar structures have shown high activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for new antibiotic development.
| Compound | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| 22 | Antibacterial | Comparable to gentamicin | |
| 29 | Schistosomicidal | Comparable to praziquantel | |
| 34 | DHFR Inhibitor | IC₅₀ 0.03 μM (more active than MTX) |
Anticancer Activity
The compound's potential anticancer properties are also noteworthy. Studies have shown that triazole derivatives can inhibit tumor growth by interfering with tubulin polymerization and other cellular pathways.
Case Studies
- In Vitro Studies on DHFR Inhibition : A series of compounds structurally related to triazoles were synthesized and evaluated for their dihydrofolate reductase (DHFR) inhibition capabilities. One compound exhibited an IC₅₀ value significantly lower than methotrexate, indicating a strong potential for development as an anticancer agent .
- Antimicrobial Efficacy : In a comparative study, certain derivatives demonstrated efficacy against resistant strains of bacteria, suggesting that modifications in the structure could enhance antimicrobial potency significantly .
Q & A
Q. What computational tools predict its ADMET properties?
- Methodology :
- Use SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .
- Run PROTOX II for toxicity prediction (e.g., hepatotoxicity risk) .
- Validate predictions with in vitro Caco-2 permeability assays and microsomal stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
